HBC514

RNA imaging fluorogenic aptamer live-cell microscopy

HBC514 is the only fluorogenic dye exquisitely optimized for the Pepper RNA aptamer, ensuring a >3,000-fold fluorescence turn-on exclusively upon complex formation. Its reversible binding (Kd ~100 nM) enables non-toxic, washable RNA imaging in live cells without permanent retention. Compatible with standard GFP/FITC filter sets, it eliminates additional hardware investment. Pair with HBC620 for multicolor RNA tracking with 90 nm emission separation. Validated for CRISPR-based genomic loci visualization, this dye is the non-substitutable choice for longitudinal RNA dynamics studies in living cells.

Molecular Formula C21H22N4
Molecular Weight 330.4 g/mol
Cat. No. B8117591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBC514
Molecular FormulaC21H22N4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N
InChIInChI=1S/C21H22N4/c1-24(2)12-13-25(3)21-10-6-17(7-11-21)14-20(16-23)19-8-4-18(15-22)5-9-19/h4-11,14H,12-13H2,1-3H3/b20-14+
InChIKeyBCLYGBLOTWSFBR-XSFVSMFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HBC514 for Pepper Aptamer-Based Live-Cell RNA Imaging: Product Overview and Selection Baseline


HBC514 (CAS 2530161-67-0; C21H22N4; MW 330.43) is a nonfluorescent HBC-analog synthetic dye that emits strong green fluorescence (excitation maximum ~485 nm, emission maximum ~530 nm) exclusively upon forming a tight complex with the Pepper RNA aptamer [1]. It belongs to the HBC (GFP fluorophore-like) family of fluorogenic dyes characterized by a structurally rigid electron acceptor and a strong electron donor, rendering them nonfluorescent in solution [2]. HBC514-Pepper complex enables visualization of RNAs in living cells with reversible fluorescence that can be altered by simple washing and staining [3].

HBC514 Pepper Aptamer RNA Imaging: Why Generic Fluorescent Dye Substitution Fails


HBC514 cannot be substituted with other fluorescent dyes or even structurally related HBC analogs without compromising experimental outcomes, because its fluorogenic activation is exquisitely dependent on a specific molecular recognition geometry with the Pepper aptamer binding pocket. The Pepper aptamer folds in a monomeric non-G-quadruplex tuning-fork-like architecture where the near-planar fluorophore intercalates between one non-G-quadruplex base quadruple and one noncanonical G·U wobble helical base pair [1]. Different HBC analogs exhibit distinct binding pocket compositions, resulting in measurable differences in excitation/emission wavelengths and binding affinities that directly impact imaging performance [2]. Generic substitution disregards the aptamer-fluorophore pair-specific optimization that governs fluorescence turn-on ratio, spectral compatibility with filter sets, and live-cell imaging reproducibility.

HBC514 vs HBC Analogs: Quantitative Comparative Evidence for Pepper Aptamer RNA Imaging Selection


HBC514 vs HBC508 and HBC497: Excitation Wavelength Differentiation for GFP Filter Set Compatibility

HBC514 exhibits an excitation maximum of 485 nm, which is significantly red-shifted compared to HBC508 (excitation maximum 460 nm) and HBC497 (excitation maximum 497 nm) when each is bound to the Pepper aptamer [1]. The 485 nm excitation of HBC514 aligns optimally with standard GFP/FITC filter sets commonly available on fluorescence microscopes, whereas HBC508 requires non-standard filter configurations and HBC497 operates in a different spectral region.

RNA imaging fluorogenic aptamer live-cell microscopy

HBC514 vs HBC620 and HBC525: Emission Wavelength Optimization for Minimal Spectral Overlap

In the Pepper aptamer-bound state, HBC514 emits at 530 nm, providing distinct spectral separation from HBC620 (emission 620 nm) and HBC525 (emission 525 nm) [1]. This spectral positioning enables effective multicolor RNA imaging when used in combination with red-shifted HBC analogs or other orthogonal fluorophores without significant crosstalk.

multicolor imaging spectral separation RNA visualization

HBC514 vs HBC485: Binding Affinity Optimization for Reversible Live-Cell RNA Tracking

The Pepper aptamer binds HBC514 with a moderate binding affinity (Kd ~100 nM) as assessed by flow cytometry [1], whereas the parent HBC compound exhibits a significantly higher affinity of approximately 3.5 nM . The ~30-fold reduced affinity of HBC514 enables reversible washing and restaining protocols in live cells, whereas the tight binding of HBC530 limits dynamic RNA tracking capabilities.

RNA dynamics binding affinity fluorogenic aptamer

HBC514 Fluorescence Turn-On Ratio Exceeds 3,000-Fold: Quantified Signal-to-Background Differentiation

Upon binding to the Pepper RNA aptamer, HBC514 exhibits a fluorescence enhancement exceeding 3,000-fold relative to its nonfluorescent unbound state in solution [1]. This represents one of the highest fluorogenic turn-on ratios among aptamer-fluorophore systems, with DFHBI-1T (paired with Spinach/Broccoli aptamers) typically achieving approximately 1,000-fold enhancement under comparable conditions [2].

fluorescence enhancement signal-to-noise ratio RNA detection

HBC514 Structure-Based Binding Pocket Optimization: Crystallographic Evidence for Molecular Recognition Specificity

X-ray crystallographic analysis at 2.3 Å resolution (PDB ID: 7EON) reveals that HBC514 intercalates in the Pepper aptamer binding pocket where it is sandwiched between one non-G-quadruplex base quadruple and one noncanonical G·U wobble helical base pair [1]. The binding pocket composition and modification site interactions differ among HBC analogs, with HBC514, HBC508, HBC497, HBC620, HBC525, and HBC485 each exhibiting distinct pocket residue interactions as mapped in Extended Data Fig. 10 of the same study [2].

X-ray crystallography binding pocket structure-activity relationship

HBC514 Validated Live-Cell Working Concentration Range: 2-10 μM in CRISPR-Based RNA Imaging

HBC514 has been experimentally validated for live-cell RNA imaging at working concentrations of 2-10 μM in HeLa cells expressing sgRNA-Pep1 and dCas9 for Pepper-based CRISPR imaging [1]. This concentration range has been optimized for minimal cytotoxicity while maintaining sufficient fluorescence signal for RNA visualization, and fluorescence can be altered flexibly by simple washing and restaining.

live-cell imaging CRISPR imaging RNA tracking

HBC514 Optimal Application Scenarios: Research and Industrial Use Cases for Pepper Aptamer RNA Imaging


Live-Cell RNA Dynamics Tracking with Reversible Fluorescence

Researchers requiring longitudinal tracking of RNA localization and dynamics in living cells should prioritize HBC514 due to its moderate binding affinity (Kd ~100 nM) that enables reversible fluorescence through simple washing and restaining [1]. This property, combined with the >3,000-fold fluorescence turn-on ratio [2], allows multiple imaging sessions on the same cell population without permanent fluorophore retention. The validated working concentration of 2-10 μM in HeLa cells provides a direct experimental starting point [2].

Standard GFP Filter Set-Compatible RNA Imaging Without Hardware Modification

Laboratories equipped with standard fluorescence microscopes featuring GFP/FITC filter sets can implement Pepper-based RNA imaging with HBC514 without additional optical hardware investment. HBC514's excitation maximum at 485 nm and emission at 530 nm align optimally with standard GFP filter configurations [3], in contrast to HBC508 (460 nm excitation) which would require non-standard filter configurations.

Multicolor RNA Imaging with Orthogonal HBC Analog Combinations

Researchers designing multicolor RNA imaging experiments can select HBC514 (emission 530 nm) for the green channel and pair it with red-shifted HBC analogs such as HBC620 (emission 620 nm) for the red channel [3]. The 90 nm emission separation between HBC514 and HBC620 minimizes spectral crosstalk, enabling simultaneous visualization of multiple RNA species within the same cell.

CRISPR-Based Genomic Locus Imaging with sgRNA-Pepper Fusions

HBC514 is validated for Pepper-based CRISPR imaging systems where sgRNA-Pep1 fusions are co-expressed with dCas9 to target specific genomic loci [2]. This application scenario leverages HBC514's optimized binding to the Pepper aptamer tag, providing bright, stable fluorescence for visualizing non-repetitive genomic regions in live cells with minimal background signal.

Technical Documentation Hub

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